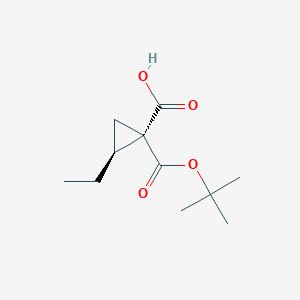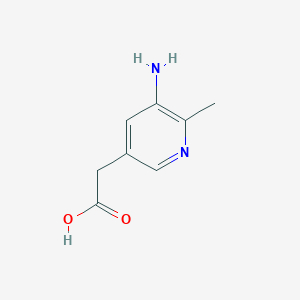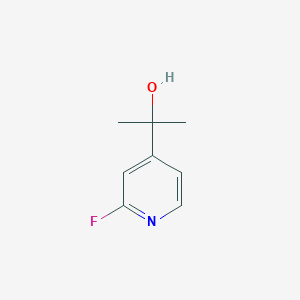
Ruthenium(II)NitrosylChloridetrihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(II)NitrosylChloridetrihydrate is a coordination compound that features ruthenium in the +2 oxidation state, coordinated to a nitrosyl group (NO) and chloride ions, with three water molecules of hydration
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(II)NitrosylChloridetrihydrate can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with sodium nitrite in an acidic medium, followed by crystallization from an aqueous solution. The reaction typically proceeds as follows: [ \text{RuCl}_3 + \text{NaNO}_2 + \text{HCl} \rightarrow \text{[Ru(NO)Cl(H}_2\text{O})]_3 \cdot 3\text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ruthenium(II)NitrosylChloridetrihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the release of the nitrosyl group.
Substitution: Ligand substitution reactions where the chloride or water ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands like phosphines or amines under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium-ligand complexes.
Scientific Research Applications
Ruthenium(II)NitrosylChloridetrihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation processes.
Biology: The compound’s ability to release nitric oxide (NO) makes it valuable in studying NO’s biological roles, such as vasodilation and neurotransmission.
Medicine: Ruthenium complexes, including this compound, are being explored for their anticancer properties due to their ability to interact with DNA and proteins.
Industry: It is used in the development of advanced materials, such as sensors and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Ruthenium(II)NitrosylChloridetrihydrate exerts its effects involves the release of nitric oxide (NO), which can interact with various molecular targets. NO is a signaling molecule that plays a crucial role in many physiological processes, including vasodilation, immune response, and neurotransmission. The compound’s ability to bind to and release NO under specific conditions makes it a valuable tool in studying these processes.
Comparison with Similar Compounds
Ruthenium(II)NitrosylChloridetrihydrate can be compared with other ruthenium-nitrosyl complexes, such as:
Ruthenium(III)NitrosylChloride: Similar in structure but with ruthenium in the +3 oxidation state.
Ruthenium(II)ThionitrosylChloride: Contains a thionitrosyl (NS) group instead of a nitrosyl (NO) group.
Ruthenium(II)NitrosylBromidetrihydrate: Similar structure but with bromide ions instead of chloride.
Properties
Molecular Formula |
Cl3H6NO4Ru-2 |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
nitroxyl anion;trichlororuthenium(1-);trihydrate |
InChI |
InChI=1S/3ClH.NO.3H2O.Ru/c;;;1-2;;;;/h3*1H;;3*1H2;/q;;;-1;;;;+2/p-3 |
InChI Key |
FXCLKWWTOGEUPO-UHFFFAOYSA-K |
Canonical SMILES |
[N-]=O.O.O.O.Cl[Ru-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-ol](/img/structure/B13118059.png)
![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)

![4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B13118082.png)


![1H-Pyrrolo[3,2-d]pyrimidine-2,4,6(3H,5H,7H)-trione](/img/structure/B13118109.png)






![6-Methylthiazolo[4,5-b]pyridine-2-carboxylicacid](/img/structure/B13118152.png)
